Tezosentan
描述
Synthesis Analysis
Tezosentan, along with bosentan and clazosentan, are small-molecule endothelin receptor antagonists (ERAs) that displace endothelin-1 (ET-1) from its binding site . A target-mediated drug disposition (TMDD) pharmacokinetic (PK) model described the non-linearity in the PK of bosentan caused by its high receptor binding affinity with time-dependent varying receptor expression or reappearance .Molecular Structure Analysis
Tezosentan has a molecular formula of C27H27N9O6S and an average molecular weight of 605.625 Da . Its structure includes pyridinylpyrimidines .Chemical Reactions Analysis
Tezosentan is a dual endothelin receptor antagonist with a selectivity ratio of 30:1 ET A:ET B . It was developed for the treatment of heart failure and preclinical studies have shown that tezosentan improves hemodynamics and renal function in rats .Physical And Chemical Properties Analysis
Tezosentan is a solid substance with a molecular weight of 605.63 g/mol . It is soluble in DMSO at 50 mg/mL (ultrasonic) .科学研究应用
Oncology
Tezosentan is a vasodilator drug that was originally developed to treat pulmonary arterial hypertension. It acts by inhibiting endothelin (ET) receptors, which are overexpressed in many types of cancer cells .
Application
Tezosentan has been found to have anticancer properties due to its ability to target the ET receptors, which are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance .
Methods of Application
Tezosentan has affinity for both ET A and ET B receptors. By blocking the effects of ET1, tezosentan can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .
Results or Outcomes
This review intends to demonstrate the potential of this drug in the field of oncology. Drug repurposing can be an excellent way to improve the known profiles of first-line drugs and to solve several resistance problems of these same antineoplastic drugs .
Cardiology
Tezosentan is an intravenous short-acting endothelin receptor antagonist that has favorable hemodynamic actions in heart failure .
Application
Blocking ET A and ET B receptors has shown promise in treating systemic pulmonary hypertension and chronic heart failure by inhibiting endothelial cell proliferation and survival .
Methods of Application
The researchers tested tezosentan, which blocks the ET A protein, and found that it decreased the levels of ABCB1, PKC, and NFκB proteins in the cells .
Results or Outcomes
Importantly, this also led to a significant increase in the cells’ sensitivity to nintedanib .
Congestive Heart Failure
Tezosentan was initially developed for vasodilation in patients with acute heart failure .
Methods of Application
Tezosentan acts as a vasodilator and was designed to help patients with acute heart failure . It works by blocking the ET A and ET B receptors, which can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .
Results or Outcomes
Despite its initial promise, studies have shown that tezosentan does not assist in the treatment of dyspnea or prevent cardiovascular events .
Liver Disease
Tezosentan has been investigated for use in the treatment of liver disease .
Methods of Application
The specific methods of application for tezosentan in the treatment of liver disease are not well-documented and would likely depend on the specific type of liver disease being treated .
Results or Outcomes
The outcomes of using tezosentan in the treatment of liver disease are not well-documented at this time .
Systemic Pulmonary Hypertension
Tezosentan has shown promise in treating systemic pulmonary hypertension .
Application
Tezosentan is a vasodilator drug that was originally developed to treat pulmonary arterial hypertension . It acts by inhibiting endothelin (ET) receptors, which are overexpressed in many types of cells . By blocking the effects of ET1, tezosentan can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .
Methods of Application
Tezosentan has affinity for both ET A and ET B receptors . By blocking these receptors, tezosentan can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .
Results or Outcomes
Blocking ET A and ET B receptors has shown promise in treating systemic pulmonary hypertension by inhibiting endothelial cell proliferation and survival .
Heart Disease
Tezosentan has been investigated for use in the treatment of heart disease .
Methods of Application
Tezosentan acts as a vasodilator and was designed to help patients with acute heart failure . It works by blocking the ET A and ET B receptors, which can help to dilate blood vessels, improve the blood flow, and reduce the workload on the heart .
Results or Outcomes
Despite its initial promise, studies have shown that tezosentan does not assist in the treatment of dyspnea or prevent cardiovascular events .
未来方向
Tezosentan has been found to have anticancer properties due to its ability to target the ET receptors, which are involved in promoting cellular processes such as proliferation, survival, neovascularization, immune cell response, and drug resistance . This suggests potential for repurposing Tezosentan in the field of oncology .
属性
IUPAC Name |
N-[6-(2-hydroxyethoxy)-5-(2-methoxyphenoxy)-2-[2-(2H-tetrazol-5-yl)pyridin-4-yl]pyrimidin-4-yl]-5-propan-2-ylpyridine-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N9O6S/c1-16(2)18-8-9-22(29-15-18)43(38,39)34-26-23(42-21-7-5-4-6-20(21)40-3)27(41-13-12-37)31-24(30-26)17-10-11-28-19(14-17)25-32-35-36-33-25/h4-11,14-16,37H,12-13H2,1-3H3,(H,30,31,34)(H,32,33,35,36) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYWTLTWNJOZNY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CN=C(C=C1)S(=O)(=O)NC2=C(C(=NC(=N2)C3=CC(=NC=C3)C4=NNN=N4)OCCO)OC5=CC=CC=C5OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N9O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20170956 | |
Record name | Tezosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
605.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tezosentan | |
CAS RN |
180384-57-0 | |
Record name | Tezosentan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=180384-57-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tezosentan [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180384570 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tezosentan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06558 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tezosentan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20170956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEZOSENTAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64J9J55263 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。